![molecular formula C7H13NO3 B1495995 (1S,2S,5S,7S)-8-azabicyclo[3.2.1]octane-1,2,7-triol CAS No. 177794-04-6](/img/structure/B1495995.png)
(1S,2S,5S,7S)-8-azabicyclo[3.2.1]octane-1,2,7-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calystegine A6 is a tropane alkaloid . Tropane alkaloids are organic compounds containing the nitrogenous bicyclic alkaloid parent N-Methyl-8-azabicyclo[3.2.1]octane .
Synthesis Analysis
The synthesis of Calystegine A6 involves cytochrome P450s in pseudotropine-dependent biosynthesis of modified tropane alkaloids . Another synthetic strategy relies on the ability of mannose-derived nitrone to undergo a highly stereoselective nucleophilic addition of various Grignard reagents to access syn orientation of alkenes, which then smoothly undergo ring-closing metathesis (RCM) to provide this framework .Molecular Structure Analysis
The molecular formula of Calystegine A6 is C7H13NO3 . The IUPAC name is (1R,2R,5R,7R)-8-azabicyclo[3.2.1]octane-1,2,7-triol . The InChI is InChI=1S/C7H13NO3/c9-5-2-1-4-3-6(10)7(5,11)8-4/h4-6,8-11H,1-3H2/t4-,5-,6-,7-/m1/s1 .Physical And Chemical Properties Analysis
The molecular weight of Calystegine A6 is 159.18 g/mol . It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 4 . The Exact Mass is 159.08954328 g/mol and the Monoisotopic Mass is also 159.08954328 g/mol . The Topological Polar Surface Area is 72.7 Ų .Scientific Research Applications
Identification and Quantitative Analysis
Calystegines, including Calystegine A6, are polyhydroxy nortropane alkaloids initially isolated from Calystegia sepium. They have been studied for their identification and quantification methods, such as thin-layer chromatography and gas chromatography, to understand their presence and concentration in various plants (Dräger, 1995).
Role in Plant Biology and Biotechnology
Research has explored the molecular cloning, expression, and characterization of enzymes like tropinone reductase II in plants like Solanum tuberosum. These enzymes are part of the biosynthetic pathway for calystegines and offer insights into plant biology and potential biotechnological applications (Keiner et al., 2002).
Genetic Engineering and Carbohydrate Metabolism
Studies have investigated how genetic modifications in carbohydrate metabolism of plants like potatoes can influence calystegine accumulation. This research provides a deeper understanding of the relationship between primary and secondary metabolism in plants (Richter et al., 2007).
Biochemical Properties and Potential Applications
Calystegines are known for their strong glycosidase inhibitory activities. Their biochemical properties, such as glycosidase inhibition and potential as nutritional sources for soil microorganisms, have been a focus of study, which may have implications in agriculture and environmental sciences (Goldmann et al., 1996).
Glycosidase Inhibition and Health Implications
The effects of calystegines isolated from edible fruits and vegetables on mammalian liver glycosidases have been examined. This research is crucial for understanding the potential health implications of these compounds in the human diet (Asano et al., 1997).
Chemical Synthesis and Structural Studies
The synthesis of calystegine analogues, including those with hydroxyl substituents, has been achieved through various chemical methods. These studies contribute to the field of organic chemistry and help in understanding the structure-function relationships of these compounds (Groetzl et al., 2006).
Mechanism of Action
Target of Action
Calystegine A6 is a tropane alkaloid , a class of organic compounds containing the nitrogenous bicyclic alkaloid parent N-Methyl-8-azabicyclo[3.2.1]octane A related compound, calystegine b2, has been shown to target beta-glucosidase a .
Mode of Action
It’s worth noting that calystegine b2, a related compound, is a potent competitive inhibitor of human lysosomal β-glucocerebrosidase .
Biochemical Pathways
Calystegine A6 has been shown to have a significant impact on several cellular pathways. In a study investigating the effects of Calystegine A6 on Human Adipose Derived Stromal Stem Cells (ASCs) under hyperglycaemic conditions, it was found that Calystegine A6 significantly diminished oxidative stress, mitochondrial dynamics failure and ER stress, while improving the endogenous cellular antioxidant defenses . It also efficiently prevented the hyperglycaemia-mediated inflammatory response, as evidenced by the regulation of the pro- and anti-inflammatory response in HuASCs cells .
Result of Action
Calystegine A6 has been shown to have a protective effect on Human Adipose Derived Stromal Stem Cells (ASCs) under hyperglycaemic conditions . It promotes the survival of hyperglycaemic cells and significantly diminishes oxidative stress, mitochondrial dynamics failure and ER stress, while improving the endogenous cellular antioxidant defenses .
Action Environment
Environmental factors can influence the action of Calystegine A6. For instance, it has been found that tuber calystegine levels responded to genetic alterations of carbohydrate metabolism in tubers .
Biochemical Analysis
Biochemical Properties
Calystegine A6 plays a significant role in biochemical reactions due to its ability to inhibit glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates . This inhibition occurs through the binding of Calystegine A6 to the active site of the enzyme, preventing substrate access and subsequent hydrolysis. The compound interacts with various glycosidases, including α-glucosidase and β-glucosidase, which are crucial for carbohydrate metabolism .
Cellular Effects
Calystegine A6 influences cellular processes by modulating glycosidase activity, which in turn affects carbohydrate metabolism and energy production . Inhibition of glycosidases by Calystegine A6 can lead to the accumulation of unmetabolized carbohydrates within cells, impacting cellular metabolism and energy balance. Additionally, Calystegine A6 has been shown to affect cell signaling pathways by altering the availability of glycosylated signaling molecules .
Molecular Mechanism
The molecular mechanism of Calystegine A6 involves its binding to the active site of glycosidases, where it forms a stable complex with the enzyme . This binding inhibits the enzyme’s activity, preventing the hydrolysis of glycosidic bonds in carbohydrates. The inhibition of glycosidases by Calystegine A6 can lead to changes in gene expression, as cells respond to the altered availability of carbohydrates and glycosylated molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Calystegine A6 have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term exposure to Calystegine A6 has been shown to result in sustained inhibition of glycosidase activity, leading to prolonged effects on cellular metabolism and function .
Dosage Effects in Animal Models
The effects of Calystegine A6 vary with different dosages in animal models. At low doses, the compound effectively inhibits glycosidase activity without causing significant adverse effects . At higher doses, Calystegine A6 can lead to toxic effects, including gastrointestinal disturbances and liver toxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at higher concentrations, indicating a saturation of glycosidase inhibition .
Metabolic Pathways
Calystegine A6 is involved in metabolic pathways related to carbohydrate metabolism. It interacts with enzymes such as α-glucosidase and β-glucosidase, inhibiting their activity and affecting the breakdown of carbohydrates . This inhibition can lead to changes in metabolic flux and the accumulation of specific metabolites, impacting overall metabolic balance .
Transport and Distribution
Within cells and tissues, Calystegine A6 is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its inhibitory effects on glycosidases. The distribution of Calystegine A6 can also be influenced by its binding affinity to various cellular components .
Subcellular Localization
Calystegine A6 is primarily localized in the cytoplasm, where it interacts with glycosidases involved in carbohydrate metabolism . The compound’s activity and function are influenced by its subcellular localization, as it needs to be in proximity to its target enzymes to exert its inhibitory effects. Post-translational modifications and targeting signals may also play a role in directing Calystegine A6 to specific cellular compartments .
properties
| { "Design of the Synthesis Pathway": "The synthesis of Calystegine A6 can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "D-glucose", "D-mannose", "D-galactose", "D-xylose", "L-rhamnose", "L-fucose", "L-arabinose", "L-idose", "L-gulose", "L-talose" ], "Reaction": [ "1. Protection of the hydroxyl groups of D-glucose, D-mannose, D-galactose, D-xylose, L-rhamnose, L-fucose, L-arabinose, L-idose, L-gulose, and L-talose using TBDMS chloride", "2. Selective oxidation of the primary alcohol group of D-glucose, D-mannose, and D-galactose to form the corresponding aldehydes using PCC", "3. Formation of the imine intermediate by reacting the aldehydes with benzylamine", "4. Reduction of the imine intermediate to form the corresponding amine using NaBH4", "5. Deprotection of the TBDMS groups using TBAF to obtain Calystegine A6" ] } | |
CAS RN |
177794-04-6 |
Molecular Formula |
C7H13NO3 |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
(1S,2S,5S,7S)-8-azabicyclo[3.2.1]octane-1,2,7-triol |
InChI |
InChI=1S/C7H13NO3/c9-5-2-1-4-3-6(10)7(5,11)8-4/h4-6,8-11H,1-3H2/t4-,5-,6-,7-/m0/s1 |
InChI Key |
YOBNKFROEGVQPW-AXMZGBSTSA-N |
Isomeric SMILES |
C1C[C@@H]([C@@]2([C@H](C[C@H]1N2)O)O)O |
SMILES |
C1CC(C2(C(CC1N2)O)O)O |
Canonical SMILES |
C1CC(C2(C(CC1N2)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl (2S)-2-Amino-2-[3-fluoro-4-(trifluoromethoxy)phenyl]acetate](/img/structure/B1495914.png)
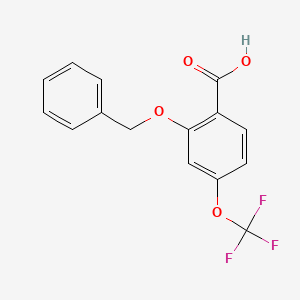
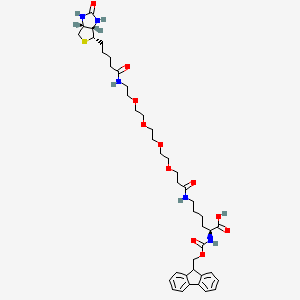
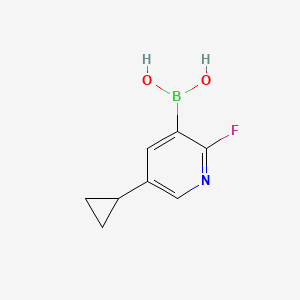
![(2R)-1-[4-[4-[(5-Chloro-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-yl)amino]-3,5-dimethylpyrazol-1-yl]piperidin-1-yl]-2-hydroxypropan-1-one](/img/structure/B1495937.png)
![H-Glu-Leu-Asp-[(2R,4S,5S)-5-amino-4-hydroxy-2,7-dimethyl-octanoyl]-Ala-Glu-Phe-OH](/img/structure/B1495939.png)


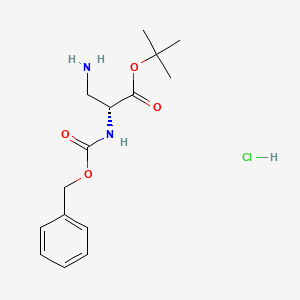

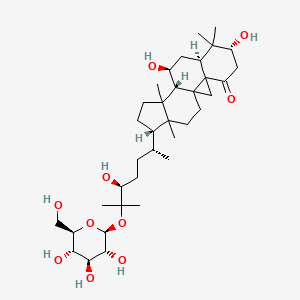
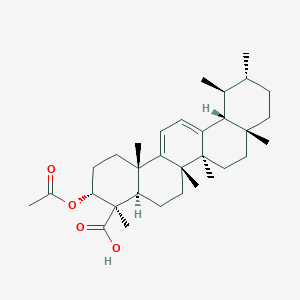
![5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B1495987.png)
